molecular formula C7H13N3 B3175266 1-isopropyl-5-methyl-1H-pyrazol-3-amine CAS No. 956440-80-5

1-isopropyl-5-methyl-1H-pyrazol-3-amine

Cat. No.: B3175266
CAS No.: 956440-80-5
M. Wt: 139.2 g/mol
InChI Key: YRVDRQBBMHLPLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isopropyl-5-methyl-1H-pyrazol-3-amine (CAS 1124-16-9; molecular formula: C₇H₁₃N₃; molecular weight: 139.20 g/mol) is a pyrazole derivative characterized by an amino group at position 3, a methyl group at position 5, and an isopropyl substituent at position 1 of the pyrazole ring . This compound serves as a key intermediate in organic synthesis, particularly in the preparation of pharmacologically active molecules. For example, its iodo derivative (4-iodo-1-isopropyl-5-methyl-1H-pyrazol-3-amine, CAS 1354704-52-1) has been utilized in cross-coupling reactions to generate more complex structures . The synthesis of such compounds typically involves condensation reactions, as demonstrated in the reaction of ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate with 3-isopropyl-1H-pyrazol-5-amine under acidic conditions .

Properties

IUPAC Name

5-methyl-1-propan-2-ylpyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-5(2)10-6(3)4-7(8)9-10/h4-5H,1-3H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVDRQBBMHLPLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601253369
Record name 5-Methyl-1-(1-methylethyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601253369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956440-80-5
Record name 5-Methyl-1-(1-methylethyl)-1H-pyrazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956440-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-1-(1-methylethyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601253369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-isopropyl-5-methyl-1H-pyrazol-3-amine can be synthesized through several methods. One common approach involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . Another method includes the cycloaddition of 1,3-dipoles to dipolarophiles . These reactions typically require specific catalysts and conditions to proceed efficiently.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The exact methods may vary depending on the manufacturer, but they generally follow the principles of green chemistry to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-isopropyl-5-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce different amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of pyrazole derivatives .

Mechanism of Action

The mechanism of action of 1-isopropyl-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can donate and accept hydrogen bonds, facilitating intermolecular interactions. These interactions can influence various biological processes, such as enzyme inhibition and receptor binding . The exact pathways and targets depend on the specific application and the nature of the substituents on the pyrazole ring .

Comparison with Similar Compounds

Steric and Electronic Effects

  • Isopropyl vs. Phenyl Substituents : The isopropyl group in the target compound provides moderate steric bulk compared to the phenyl group in 3-methyl-1-phenyl-1H-pyrazol-5-amine. The phenyl group introduces aromatic conjugation, reducing solubility in aqueous media but enhancing π-π stacking interactions .
  • Trifluoromethyl Substitution : The trifluoromethyl group in 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine significantly increases electronegativity, improving resistance to oxidative metabolism but reducing nucleophilicity at the amine group .

Hydrogen Bonding and Solubility

The amino group at position 3 in all analogues facilitates hydrogen bonding, which influences crystallization behavior and solubility. However, substituents like isopropyl (in the target compound) or chlorothiophene (in CAS 1341439-91-5) may sterically hinder hydrogen-bond networks, affecting crystal packing and solubility profiles .

Biological Activity

1-Isopropyl-5-methyl-1H-pyrazol-3-amine is a heterocyclic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its pyrazole ring, which is substituted with an isopropyl group at the 1-position and a methyl group at the 5-position. This unique structure contributes to its distinct chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound can act as an enzyme inhibitor, modulating various biochemical pathways. Its mechanism involves:

  • Enzyme Inhibition : The compound binds to active sites of enzymes, blocking substrate access and thereby inhibiting their activity.
  • Receptor Binding : It may interact with cell surface receptors, influencing signal transduction pathways and cellular responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation, which is critical for various therapeutic applications.
  • Anticancer Activity : Studies suggest that it may inhibit the proliferation of certain cancer cell lines, making it a candidate for further development as an anticancer agent.
  • Enzyme Inhibition : It has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways, which could have implications for drug development.

Case Studies

Several studies have explored the biological effects of this compound:

  • Anticancer Activity : A study demonstrated that this compound inhibited the growth of breast cancer cells in vitro, suggesting its potential as a therapeutic agent against cancer.
  • Enzyme Inhibition : Research indicated that it effectively inhibited certain metabolic enzymes, which could lead to novel treatments for metabolic disorders.

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds. The following table summarizes key differences:

Compound NameStructureBiological Activity
This compoundPyrazole ring with isopropyl and methyl substituentsAnti-inflammatory, anticancer
5-Methyl-1-propyl-1H-pyrazol-3-aminePyrazole ring with propyl substituentSimilar anti-inflammatory properties
1-(Cyclopropylethyl)-5-methyl-1H-pyrazol-3-aminesCyclopropylethyl group attachedVaries in reactivity but shares some biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-isopropyl-5-methyl-1H-pyrazol-3-amine
Reactant of Route 2
1-isopropyl-5-methyl-1H-pyrazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.